3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide
Overview
Description
3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide is a useful research compound. Its molecular formula is C9H6F3N5S and its molecular weight is 273.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Sachdeva et al. (2013) focused on synthesizing anti-inflammatory compounds derived from 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide, using microwave irradiation methods, which proved superior to conventional methods in terms of yield, time, and environmental impact (Sachdeva et al., 2013).
- Artime et al. (2018) conducted a structural study of 1,2,4-triazole derivatives prepared by oxidative cyclization of thiosemicarbazides. The study included characterization and analysis of the supramolecular assembly of the crystals (Artime et al., 2018).
Pharmaceutical Applications
- Hussain and Kaushik (2015) synthesized various 1-substituted-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazole derivatives, including those with 1,2,4-triazole units, and evaluated their anti-inflammatory and antimicrobial activities (Hussain & Kaushik, 2015).
Luminescent Properties and Applications
- Gusev et al. (2017) synthesized heteroligand copper(I) complexes with 3-pyridin-2-yl-5-(4-R-phenyl)-1H-1,2,4-triazoles, which exhibited strong visible photoluminescence, useful in various applications like organic light-emitting diodes (Gusev et al., 2017).
Antimicrobial Activity
- A study by Prakash et al. (2011) detailed the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and their antimicrobial evaluations, indicating their potential as antimicrobial agents (Prakash et al., 2011).
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N5S/c10-9(11,12)5-1-6(17-4-14-3-16-17)7(8(13)18)15-2-5/h1-4H,(H2,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOWPFFFXXQQTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=NC=N2)C(=S)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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